molecular formula C23H22N4O7S B15018548 N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide

N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B15018548
M. Wt: 498.5 g/mol
InChI Key: MRAKNMNEBGSJBV-BUVRLJJBSA-N
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Description

N-({N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy, nitro, and sulfonamide functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 2-methoxy-5-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often involve solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-({N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide
  • N-({N’-[(E)-(2-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide

Uniqueness

N-({N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C23H22N4O7S

Molecular Weight

498.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H22N4O7S/c1-33-21-13-12-18(27(29)30)14-17(21)15-24-25-23(28)16-26(20-10-6-7-11-22(20)34-2)35(31,32)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,25,28)/b24-15+

InChI Key

MRAKNMNEBGSJBV-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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